N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated phenyl group, an ethoxy substituent, and a naphthyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of a phenolic compound, followed by the introduction of an ethoxy group through an etherification reaction. The subsequent steps involve the formation of a hydrazide linkage and the condensation with a naphthylamine derivative under controlled conditions. Common reagents used in these reactions include bromine, ethyl iodide, hydrazine hydrate, and naphthylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are critical for its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H20BrN3O3 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C21H20BrN3O3/c1-2-28-19-11-14(10-17(22)21(19)27)12-24-25-20(26)13-23-18-9-5-7-15-6-3-4-8-16(15)18/h3-12,23,27H,2,13H2,1H3,(H,25,26)/b24-12+ |
InChI Key |
MUPBSSIMBGTECK-WYMPLXKRSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)Br)O |
Origin of Product |
United States |
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